molecular formula C17H20N4O3S B2594032 N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide CAS No. 477868-57-8

N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide

Cat. No.: B2594032
CAS No.: 477868-57-8
M. Wt: 360.43
InChI Key: XFRQGTAEGQNQDK-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide” is a chemical compound with the molecular formula C17H20N4O3S and a molecular weight of 360.43 . It is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Novel Bioactive Compound Synthesis

A study highlights the microwave-assisted synthesis of novel thiazolidinone analogues, showcasing the efficiency and high yield of such processes under solvent-free conditions. These compounds have been evaluated for their in vitro antioxidant, antibacterial, and antifungal activities, indicating the potential of similar structures for bioactive applications (A. Adhikari et al., 2012).

Antimicrobial and Antifungal Properties

Research into the antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives has shown that certain compounds exhibit significant activity against specific strains of bacteria and fungi. This underscores the potential of structurally similar compounds for developing new antimicrobial agents (M. Gür et al., 2020).

Antioxidant Activities

The exploration of novel Schiff bases derived from 1,3,4-thiadiazole compounds has led to the identification of structures with high DNA protective ability against oxidative damage. Such findings are critical for pharmaceutical applications, particularly in the development of drugs aimed at mitigating oxidative stress-related conditions (M. Gür et al., 2020).

Synthesis and Characterization of Novel Compounds

Several studies have focused on the synthesis, characterization, and evaluation of novel compounds based on 1,3,4-thiadiazole and related structures. These efforts are aimed at expanding the chemical space of potential bioactive molecules, with applications ranging from antifungal and antibacterial agents to anticancer and antioxidant therapies (S. Sathish Kumar et al., 2018).

Pharmaceutical Synthesis and Drug Development

Research into N-substituted aminomethylbenzoate esters has revealed their potential as water-soluble prodrugs suitable for intravenous injection. This highlights the importance of innovative compound synthesis in developing more effective and patient-friendly pharmaceuticals (E. Jensen et al., 1990).

Properties

IUPAC Name

N-[(E)-[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11-9-21(10-12(2)24-11)17-18-7-13(25-17)8-19-20-16(23)14-5-3-4-6-15(14)22/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,23)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRQGTAEGQNQDK-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(S2)C=NNC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC=C(S2)/C=N/NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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